

An In-depth Technical Guide to (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-3-Phenylbutanal	
Cat. No.:	B15192648	Get Quote

This technical guide provides a comprehensive overview of **(R)-3-Phenylbutanal**, including its chemical identity, properties, and a detailed experimental protocol for a closely related enantioselective synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed technical information on this chiral aldehyde.

Chemical Identity and Synonyms

The nomenclature and various identifiers for **(R)-3-Phenylbutanal** are crucial for accurate documentation and research. The standard IUPAC name for this compound is (3R)-3-phenylbutanal)[1][2]. Due to its specific stereochemistry, it is also referred to as (-)-3-Phenylbutanal. A comprehensive list of its synonyms and identifiers is provided below.

Table 1: Synonyms and Identifiers for (R)-3-Phenylbutanal



Туре	Identifier	Source
IUPAC Name	(3R)-3-phenylbutanal	[1][2]
Synonyms	(R)-3-Phenylbutanal	[1][2]
(-)-3-Phenylbutanal	[1][2]	
(R)-3-Phenylbutyraldehyde	[1][2]	_
(-)-3-Phenylbutyraldehyde	[1]	_
(R)-(-)-3-Phenylbutanal	[1]	_
Benzenepropanal, beta- methyl-, (R)-	[1]	_
CAS Number	42307-58-4	[1][2]
PubChem CID	10877278	[1][2]
UNII	9MP9LE5IN2	[1][2]

Physicochemical Properties

The physical and chemical properties of **(R)-3-Phenylbutanal** are essential for its handling, application, and analysis. These properties have been computationally predicted and are summarized in the table below.

Table 2: Physicochemical Properties of (R)-3-Phenylbutanal



Property	Value	Source
Molecular Formula	C10H12O	[1][2]
Molecular Weight	148.20 g/mol	[1][2]
Exact Mass	148.088815002 Da	[1][2]
XLogP3-AA	1.9	[1][2]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	3	[3]
Topological Polar Surface Area	17.1 Ų	[1][2]
Refractive Index (n20/D)	1.5179 (lit.)	
Density	0.997 g/mL at 25 °C (lit.)	_
Boiling Point	93-94 °C/16 mmHg (lit.)	

Enantioselective Synthesis

While specific experimental protocols for the synthesis of **(R)-3-Phenylbutanal** are not readily available in the public domain, a highly relevant and detailed procedure for the enantioselective synthesis of a closely related precursor, (R)-3-nitro-3-phenylbutanal, has been reported. This enzymatic synthesis offers excellent enantioselectivity and provides a valuable methodology for obtaining chiral γ -nitroaldehydes, which can be further transformed into other valuable chiral building blocks.

Experimental Protocol: Enzymatic Synthesis of (R)-3-Nitro-3-phenylbutanal

This protocol is adapted from a study on the enantioselective synthesis of pharmaceutically active γ-aminobutyric acids. The key step involves a Michael-type addition catalyzed by an engineered 4-oxalocrotonate tautomerase mutant (4-OT L8Y/M45Y/F50A).



Materials and Reagents:

- Nitroalkene (acceptor)
- Aldehyde (donor)
- Engineered 4-OT L8Y/M45Y/F50A enzyme
- Sodium phosphate buffer (20 mM, pH 6.5)
- Ethanol
- Ethyl acetate
- · Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve the engineered 4-OT enzyme (1.4 mol % relative to the nitroalkene) in 20 mM sodium phosphate buffer (pH 6.5).
- Addition of Co-solvent and Substrates: Add ethanol to a final concentration of 20-30% (v/v).
 Subsequently, add the nitroalkene and the aldehyde donor to the reaction mixture.
- Incubation: Seal the reaction vessel and incubate at room temperature with gentle agitation.
 Monitor the progress of the reaction by an appropriate analytical technique (e.g., HPLC, TLC).
- Work-up: Upon completion of the reaction, extract the aqueous reaction mixture with ethyl acetate.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
- Purification: Purify the crude product by silica gel column chromatography to yield the desired (R)-y-nitroaldehyde.



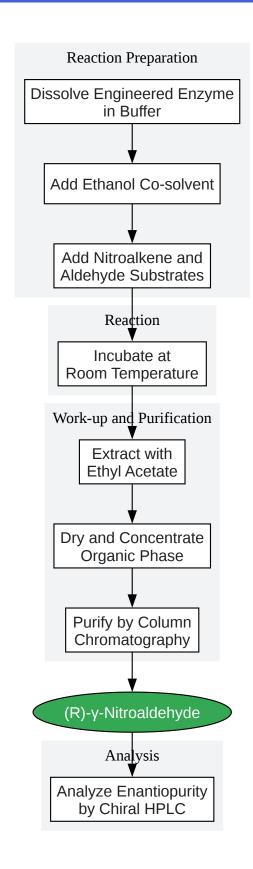
Enantiopurity Analysis:

The enantiomeric excess of the product can be determined by reverse-phase High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-RH column).

Synthesis Workflow

The following diagram illustrates the general workflow for the enantioselective enzymatic synthesis of the γ -nitroaldehyde precursor.





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Caption: Workflow for the enantioselective enzymatic synthesis.



Applications and Biological Relevance

While this guide focuses on the chemical synthesis and properties of **(R)-3-Phenylbutanal**, it is important to note its context within the broader chemical landscape. The racemic mixture of 3-phenylbutanal is primarily utilized as a fragrance ingredient, valued for its green and hyacinth-like aroma.

At present, there is limited publicly available information on the specific biological activities, signaling pathway interactions, or applications in drug development for the (R)-enantiomer of 3-phenylbutanal. The related compound, phenylbutyric acid, is used therapeutically for urea cycle disorders and shows promise in other areas due to its activity as a histone deacetylase inhibitor and chemical chaperone[4]. However, similar biological functions have not been attributed to (R)-3-Phenylbutanal.

Future research may uncover unique biological properties of this specific enantiomer, potentially leading to new applications in pharmacology or materials science. The synthetic methodologies outlined in this guide provide a foundation for producing high-purity **(R)-3-Phenylbutanal** for such exploratory studies.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-3-Phenylbutanal]. BenchChem, [2025]. [Online PDF]. Available at:



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